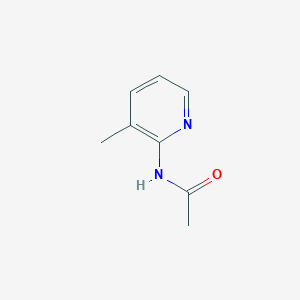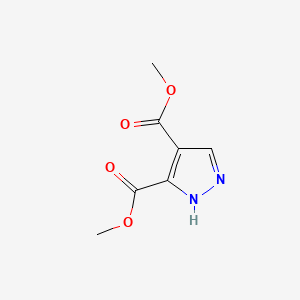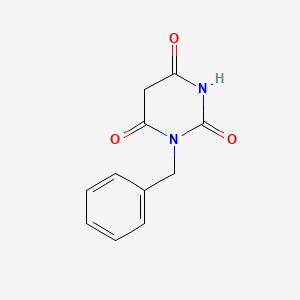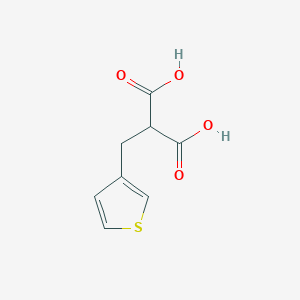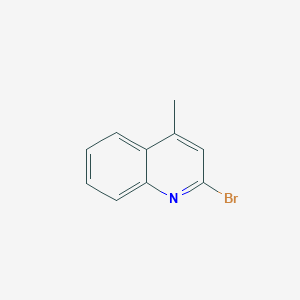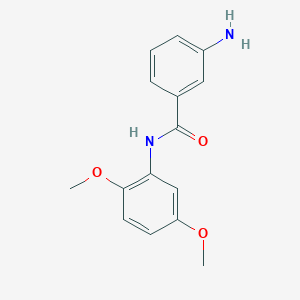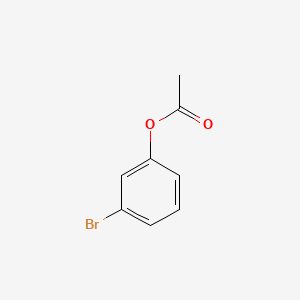
3-溴苯乙酸酯
概述
描述
Synthesis Analysis
3-Bromophenyl acetate can be synthesized through various methods, including the zinc-promoted α-hydroxyallylation of ketones. This method involves oxidative addition by zinc under Barbier or Grignard conditions, leading to the efficient production of homoallylic alcohols (Lombardo et al., 2003). The synthesis of bromophenyl acetates, including 3-bromophenyl acetate, employs strategies like regioselective bromination and modifications to enhance yield and selectivity (Guzei et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-bromophenyl acetate and its derivatives has been extensively studied using spectroscopic and crystallographic methods. Studies include FT-IR, FT-Raman, UV-Visible, and NMR techniques to optimize the structure and investigate its properties (Rahuman et al., 2020). The crystal structure analysis provides insights into the spatial arrangement, confirming the configuration and conformation of the molecule (Sathish et al., 2018).
Chemical Reactions and Properties
3-Bromophenyl acetate participates in various chemical reactions, including its role as an intermediate in the synthesis of complex organic molecules. Its reactivity has been explored in the context of enzyme inhibition profiles, demonstrating its potential in biochemical applications (Bayrak et al., 2017). Moreover, the bromination techniques highlight the compound's capacity for selective reactions and its importance in synthetic chemistry (Smith et al., 1999).
Physical Properties Analysis
The physical properties of 3-bromophenyl acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Techniques like gas chromatography-mass spectrometry (GC-MS) have been used to detect and quantify bromophenols at trace concentrations, demonstrating the compound's stability and reactivity under different conditions (Blythe et al., 2006).
科学研究应用
振动和对接研究
3-溴苯乙酸酯已在振动(FT-IR,FT-Raman)、电子和对接研究中进行了探索。它表现出作为酰胺酶抑制剂的潜力。其结构、电子性质、热力学和生物活性已得到全面分析,显示其为一种化学软材料,具有高非线性光学(NLO)活性,暗示在材料科学和生物化学中的应用(Rahuman et al., 2020)。
废物分离和环境应用
包括4-溴苯乙酸酯在内的溴取代芳香废物的分离可以通过使用沸石ZSM-5来实现。这一过程对于环境管理和工业废渣回收具有重要意义(Smith, He, & Taylor, 1997)。
分析方法开发
已开发了一种涉及将溴酚转化为其醋酸酯以在水中检测的分析方法。这种方法使用气相色谱-质谱联用(GC-MS),可以精确定量溴酚的痕量水平,突显了3-溴苯乙酸在环境监测中的作用(Blythe, Heitz, Joll, & Kagi, 2006)。
有机合成
在有机合成中,3-溴丙烯酸乙酯已用于锌促进的酮的α-羟基烯丙基化反应,扩大了合成同烯基醇的范围。这种应用显示了它在复杂化学反应中的实用性(Lombardo, Morganti, d'Ambrosio, & Trombini, 2003)。
电化学研究
该化合物已在电化学研究中进行了研究,特别是在醋酸根的氧化方面。这项研究有助于理解化学中的催化机制(Waller, Northing, & Compton, 1990)。
安全和危害
属性
IUPAC Name |
(3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLTWXBTYNNYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188572 | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenyl acetate | |
CAS RN |
35065-86-2 | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

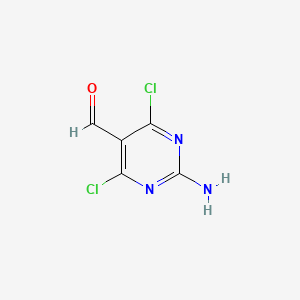
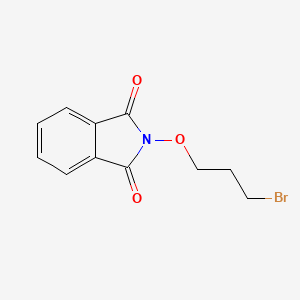
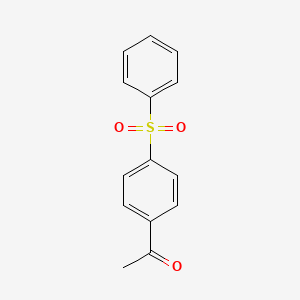
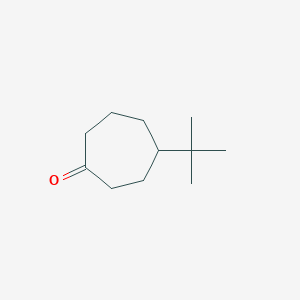
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
